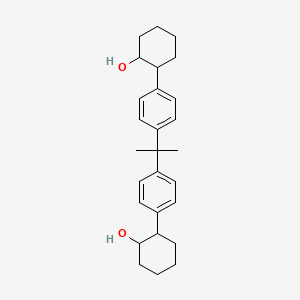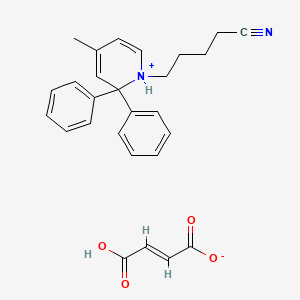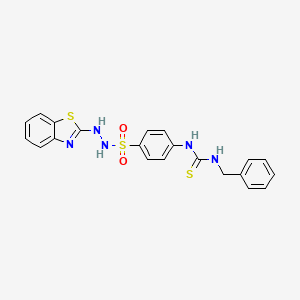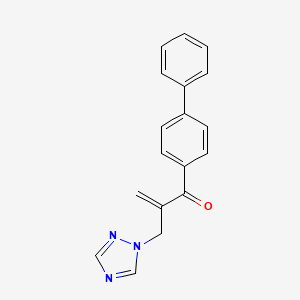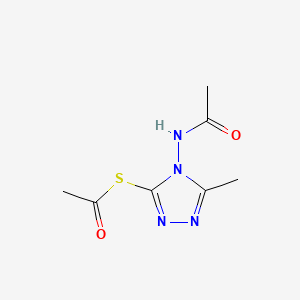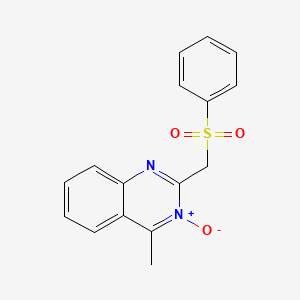![molecular formula C14H30O7Si2 B12689937 Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] CAS No. 84962-96-9](/img/structure/B12689937.png)
Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] is a complex organosilicon compound It features a unique structure with two dimethylsiloxane units bridged by a dimethoxy group and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] typically involves the reaction of dimethylchlorosilane with a suitable diol, followed by esterification with methyl propionate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as platinum or palladium complexes may be used to facilitate the silane coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] can undergo various chemical reactions, including:
Oxidation: The silicon centers can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Corresponding substituted siloxanes.
Scientific Research Applications
Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Medicine: Investigated for use in medical devices and implants.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] involves its ability to form stable siloxane bonds. These bonds contribute to the compound’s stability and reactivity. The ester groups can undergo hydrolysis or transesterification, leading to various functional derivatives .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: An organic compound with similar methoxy functionalities.
Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate: Another ester with a different backbone structure.
3,3-Dimethyl-1-butanol: A structurally similar alcohol.
Uniqueness
Dimethyl 3,3’-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate] is unique due to its dual siloxane and ester functionalities, which provide a combination of stability and reactivity not commonly found in other compounds .
Properties
CAS No. |
84962-96-9 |
|---|---|
Molecular Formula |
C14H30O7Si2 |
Molecular Weight |
366.55 g/mol |
IUPAC Name |
methyl 3-[methoxy-[methoxy-(3-methoxy-2-methyl-3-oxopropyl)-methylsilyl]oxy-methylsilyl]-2-methylpropanoate |
InChI |
InChI=1S/C14H30O7Si2/c1-11(13(15)17-3)9-22(7,19-5)21-23(8,20-6)10-12(2)14(16)18-4/h11-12H,9-10H2,1-8H3 |
InChI Key |
QFJMYGJCVAZGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(OC)O[Si](C)(CC(C)C(=O)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


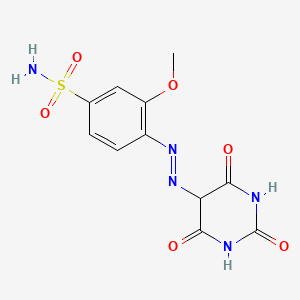


![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)

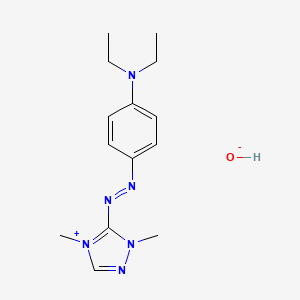
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
